molecular formula C15H26N2OS B14613664 4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL CAS No. 59429-67-3

4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL

Cat. No.: B14613664
CAS No.: 59429-67-3
M. Wt: 282.4 g/mol
InChI Key: PKGIWTUJIASWNO-UHFFFAOYSA-N
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Description

4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL is a chemical compound with a molecular weight of 282.176584452 daltons . This compound belongs to the class of pyridines, which are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring.

Preparation Methods

The synthesis of pyridine derivatives, including 4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL, can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of copper catalysis and activation by lithium fluoride or magnesium chloride to transform heterocyclic N-oxides into substituted N-heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, DMF, and Grignard reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyridine derivatives are often explored for their potential therapeutic properties, including antimicrobial and antifungal activities . In the industry, these compounds can be used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, pyridine derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL can be compared with other similar compounds, such as 4-[(ethylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-ol . While both compounds share a similar core structure, the presence of different substituents (hexylamino vs. ethylamino) can lead to variations in their chemical properties and biological activities. This uniqueness makes this compound a valuable compound for specific research and industrial applications.

Properties

CAS No.

59429-67-3

Molecular Formula

C15H26N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

4-[(hexylamino)methyl]-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol

InChI

InChI=1S/C15H26N2OS/c1-4-5-6-7-8-16-10-14-13(11-19-3)9-17-12(2)15(14)18/h9,16,18H,4-8,10-11H2,1-3H3

InChI Key

PKGIWTUJIASWNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=C(C(=NC=C1CSC)C)O

Origin of Product

United States

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